7-Chloroisoquinoline

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

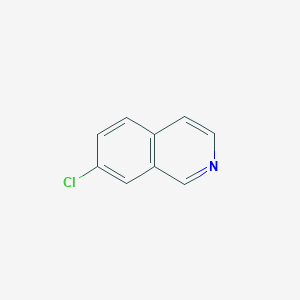

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOJSCVWTGEZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348824 | |

| Record name | 7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-06-0 | |

| Record name | 7-Chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34784-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Chloroisoquinoline: A Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" of this molecule is not well-documented, its history is intrinsically linked to the development of classical isoquinoline synthetic methodologies. This document details its synthesis through established reactions, presents its physicochemical and spectroscopic properties, and explores its role as a scaffold in the development of therapeutic agents, particularly in oncology. The guide includes detailed experimental protocols, data presented in structured tables, and visualizations of synthetic workflows and relevant biological pathways to provide a thorough resource for researchers in the field.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry. It is a core structural component in a vast array of natural products, most notably alkaloids, and synthetic molecules with diverse pharmacological activities. The versatility of the isoquinoline framework allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. The introduction of a chlorine atom at the 7-position, yielding this compound, significantly influences the molecule's reactivity and biological interactions, making it a valuable building block in drug discovery.

Historical Context and Discovery

The history of this compound is not marked by a single, celebrated discovery but is rather intertwined with the broader history of isoquinoline synthesis. The development of methods to construct the isoquinoline ring system in the late 19th century laid the groundwork for the synthesis of its various derivatives. Two seminal reactions, the Bischler-Napieralski reaction (1893) and the Pomeranz-Fritsch reaction (1893), provided the initial pathways to this important class of heterocycles.[1][2]

The synthesis of specific substituted isoquinolines, such as this compound, would have become feasible following the establishment of these fundamental methods. Early organic chemists likely synthesized this compound as part of systematic explorations of isoquinoline chemistry, although specific early publications focusing solely on this compound are not prominent in the historical literature. Its importance has grown with the increasing recognition of halogenated heterocycles in modulating biological activity.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its use in synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClN | |

| Molecular Weight | 163.61 g/mol | |

| Melting Point | 44-45 °C | |

| Boiling Point | 289.5 ± 13.0 °C (Predicted) | |

| Density | 1.270 g/cm³ | |

| CAS Number | 34784-06-0 |

Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on analysis of related compounds and general principles of spectroscopy.

Table 2: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.15 | s | - | H-1 |

| 8.45 | d | 5.7 | H-3 |

| 8.05 | d | 8.8 | H-5 |

| 7.80 | d | 2.1 | H-8 |

| 7.65 | d | 5.7 | H-4 |

| 7.50 | dd | 8.8, 2.1 | H-6 |

Table 3: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-1 |

| 143.5 | C-3 |

| 136.0 | C-4a |

| 135.5 | C-7 |

| 130.0 | C-5 |

| 128.5 | C-8a |

| 128.0 | C-8 |

| 127.0 | C-6 |

| 121.0 | C-4 |

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 163 | 100 | [M]⁺ |

| 128 | 80 | [M - Cl]⁺ |

| 101 | 40 | [C₈H₅N]⁺ |

Table 5: FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C and C=N stretching |

| 1490 | Strong | Aromatic ring skeletal vibrations |

| 830 | Strong | C-H out-of-plane bending (para-disubstituted pattern) |

| 750 | Strong | C-Cl stretch |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through classical isoquinoline syntheses, such as the Pomeranz-Fritsch and Bischler-Napieralski reactions.

Pomeranz-Fritsch Reaction

This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[1] For the synthesis of this compound, the starting materials would be 4-chlorobenzaldehyde and aminoacetaldehyde diethyl acetal.

Experimental Protocol: Pomeranz-Fritsch Synthesis of this compound

-

Step 1: Formation of the Schiff Base (Benzalaminoacetal).

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chlorobenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude Schiff base.

-

-

Step 2: Cyclization to this compound.

-

To the crude Schiff base, cautiously add concentrated sulfuric acid (70-80%) while cooling the flask in an ice bath.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Bischler-Napieralski Reaction

This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[2] To synthesize this compound, the starting material would be N-formyl-2-(4-chlorophenyl)ethylamine.

Experimental Protocol: Bischler-Napieralski Synthesis of this compound

-

Step 1: Synthesis of N-formyl-2-(4-chlorophenyl)ethylamine.

-

React 2-(4-chlorophenyl)ethylamine with an excess of ethyl formate under reflux for several hours.

-

Remove the excess ethyl formate and ethanol by distillation to obtain the crude N-formyl derivative.

-

-

Step 2: Cyclization to 3,4-Dihydro-7-chloroisoquinoline.

-

In a round-bottom flask, dissolve the crude N-formyl-2-(4-chlorophenyl)ethylamine in anhydrous acetonitrile.

-

Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise while cooling the mixture in an ice bath.

-

After the addition, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the solution with a concentrated aqueous solution of sodium hydroxide and extract with an organic solvent.

-

Dry the organic extracts and concentrate to give the crude 3,4-dihydro-7-chloroisoquinoline.

-

-

Step 3: Dehydrogenation to this compound.

-

Dissolve the crude 3,4-dihydro-7-chloroisoquinoline in a suitable solvent (e.g., toluene or xylene).

-

Add a dehydrogenating agent such as palladium on carbon (Pd/C) (10 mol%).

-

Reflux the mixture for several hours.

-

Cool the reaction, filter off the catalyst, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield this compound.

-

Role in Drug Discovery and Development

This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, with a significant focus on oncology.

Anticancer Activity

Derivatives of 7-chloroquinoline and this compound have demonstrated potent anticancer activity through several mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

5.1.1. Induction of Apoptosis

Many 7-chloro(iso)quinoline derivatives trigger apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway. The compounds can induce mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.

5.1.2. Cell Cycle Arrest

These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints. This prevents the cells from replicating their DNA and dividing. The mechanism can involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

5.1.3. Inhibition of Signaling Pathways

Some 7-chloroquinoline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting components of this pathway, these compounds can effectively suppress tumor growth.

Drug Discovery Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow.

Conclusion

This compound, a halogenated heterocyclic compound, represents a valuable and versatile scaffold in modern drug discovery. While its specific discovery is not a singular event, its accessibility through classical synthetic routes has made it a staple for medicinal chemists. The data and protocols presented in this guide underscore its importance as a building block for novel therapeutic agents, particularly in the development of anticancer drugs that function through the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell signaling pathways. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties govern its solubility, permeability, and interaction with biological targets.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₆ClN | - |

| Molecular Weight | 163.61 g/mol | - |

| Melting Point | 44-45 °C | Experimental |

| Boiling Point | 289.5 ± 13.0 °C | Predicted |

| pKa | 4.62 ± 0.10 | Predicted |

| LogP (XlogP) | 2.9 | Predicted |

| Solubility | Moderately soluble in organic solvents. Specific data in common solvents is not readily available in the literature. | General Observation |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound. The following sections outline relevant experimental procedures.

Synthesis of this compound via Pomeranz–Fritsch Reaction

The Pomeranz–Fritsch reaction is a classical and versatile method for the synthesis of isoquinolones.[1][2][3][4][5] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of this compound, a substituted benzaldehyde would be the required starting material.

Reaction Scheme:

References

An In-depth Technical Guide to 7-Chloroisoquinoline: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloroisoquinoline, a halogenated derivative of the isoquinoline scaffold. The document details its chemical identity, physicochemical properties, and spectroscopic profile. Key synthetic methodologies for the preparation of the isoquinoline core, including the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions, are discussed with a focus on their application to the synthesis of this compound. Furthermore, this guide explores the emerging role of this compound and its derivatives in drug discovery and development, particularly in the context of cancer research and its potential interactions with critical cellular signaling pathways.

Chemical Identification and Properties

This compound is a heterocyclic aromatic organic compound with a chlorine substituent at the 7-position of the isoquinoline ring system.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 34784-06-0 | [1] |

| Molecular Formula | C₉H₆ClN | [1] |

| Molecular Weight | 163.61 g/mol | [2] |

| Appearance | Not specified | |

| Melting Point | 44-45 °C | |

| Boiling Point | 289.5 ± 13.0 °C (Predicted) | |

| Solubility | Not specified | |

| InChI | InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | [2] |

| InChIKey | PIOJSCVWTGEZLN-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC2=C1C=CN=C2)Cl | [3] |

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. Below are the expected and reported spectroscopic data.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Specific spectral data for this compound is not readily available in the searched literature. However, based on the structure, one would expect signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns corresponding to the coupling of the six protons on the isoquinoline ring system. |

| ¹³C NMR | A reference in a spectral database indicates the availability of a ¹³C NMR spectrum for "7-CHLORISOQUINOLIN" in CDCl₃.[2] The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 163, with an isotopic peak (M+2) at m/z 165 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for isoquinolines involve the loss of HCN and cleavage of the ring system.[4] |

| Infrared (IR) Spectroscopy | Characteristic IR absorption bands for this compound would include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching (usually found in the fingerprint region below 1000 cm⁻¹).[5][6] |

Synthesis of this compound

The synthesis of the isoquinoline core can be achieved through several established named reactions. The selection of a specific route for this compound would depend on the availability of starting materials and the desired substitution pattern.

Pomeranz-Fritsch Reaction

This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[7] For the synthesis of this compound, 3-chlorobenzaldehyde would be a suitable starting material.

Experimental Protocol (General)

-

Formation of the Schiff Base: 3-Chlorobenzaldehyde is reacted with an aminoacetaldehyde dialkyl acetal in a suitable solvent, often with azeotropic removal of water, to form the corresponding benzalaminoacetal.

-

Cyclization: The crude Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce cyclization and subsequent aromatization to yield this compound.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. PubChemLite - this compound (C9H6ClN) [pubchemlite.lcsb.uni.lu]

- 4. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-chloroisoquinoline, a key heterocyclic intermediate in the development of pharmacologically active compounds. This document outlines a plausible synthetic route, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 7-position can significantly modulate the electronic and steric properties of the isoquinoline ring system, influencing its interaction with biological targets. This compound serves as a crucial building block in the synthesis of novel therapeutic agents, including potential inhibitors for enzymes like glycolate oxidase for the treatment of hyperoxaluria.[1]

Synthesis of this compound

A robust and reliable synthetic pathway to this compound can be proposed based on established methods for the synthesis of related halo-isoquinolines. The following multi-step synthesis starts from (E)-3-(4-chlorophenyl)acrylic acid.

Proposed Synthetic Pathway

The synthesis commences with the conversion of (E)-3-(4-chlorophenyl)acrylic acid to an intermediate azide, followed by cyclization to form 7-chloroisoquinolin-1(2H)-one. Subsequent chlorination yields the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 7-chloroisoquinolin-1(2H)-one

A detailed protocol for the synthesis of the precursor, 7-chloroisoquinolin-1(2H)-one, is adapted from a similar synthesis.[2]

-

Reaction Setup: To a solution of (E)-3-(4-chlorophenyl)acrylic acid (18.3 g, 0.1 mol) and triethylamine (20.2 g, 0.2 mol) in 100 mL of benzene, add diphenylphosphoryl azide (27.5 g, 0.1 mol) dropwise.

-

Reaction: Stir the reaction mixture for 2 hours at room temperature.

-

Work-up and Purification: Concentrate the solution under reduced pressure. The resulting intermediate azide is purified by flash chromatography.

-

Cyclization: Dissolve the purified azide in 100 mL of 1,2-dichloroethane and slowly heat the mixture to 90°C over 30 minutes. Then, heat the reaction mixture to reflux for 3 hours.

-

Isolation: After cooling to room temperature, a solid precipitate will form. Collect the solid by filtration and wash with toluene to yield 7-chloroisoquinolin-1(2H)-one.[2] A yield of approximately 53% can be expected.[2]

Step 2: Synthesis of this compound

The conversion of the 7-chloroisoquinolin-1(2H)-one to this compound can be achieved through a chlorination reaction, a common method for converting hydroxyisoquinolines to their chloro-derivatives.

-

Reaction Setup: To phosphorus oxychloride (POCl₃, 10 equivalents), add 7-chloroisoquinolin-1(2H)-one (1 equivalent) portionwise at room temperature.

-

Reaction: Heat the mixture to 100°C for 90 minutes with vigorous stirring.

-

Work-up: Upon cooling to room temperature, cautiously pour the mixture onto 200 mL of crushed ice.

-

Neutralization and Isolation: Adjust the pH to 8 by the dropwise addition of aqueous ammonia. The resulting precipitate is collected by filtration and washed with cold water.

-

Drying: Dry the solid under reduced vacuum at 45°C for 12 hours to afford this compound.

Characterization Data

Due to the limited availability of direct experimental data for this compound, the following tables summarize known physical properties and expected spectroscopic characteristics based on data from closely related compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClN | [1][3] |

| Molecular Weight | 163.6 g/mol | [1] |

| Melting Point | 44-45°C | [1] |

| Boiling Point | 289.5 ± 13.0 °C (Predicted) | [1] |

| Density | 1.270 g/cm³ (Predicted) | [1] |

| pKa | 4.62 ± 0.10 (Predicted) | [1] |

Spectroscopic Data (Predicted/Inferred)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as a series of doublets and multiplets in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Aromatic carbons would show signals in the range of δ 120-150 ppm. |

| Mass Spec (MS) | Expected [M]+ peak at m/z 163 and an [M+2]+ peak at m/z 165 with an approximate 3:1 ratio, characteristic of a single chlorine atom. |

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching of the isoquinoline core, and C-Cl stretching. |

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Role in Drug Discovery

This compound is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 7-CHLORO-1-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - this compound (C9H6ClN) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis routes of 7-Bromo-1-Chloroisoquinoline [benchchem.com]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 7-Chloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 7-chloroisoquinoline. Due to the current absence of experimental crystallographic data for this specific compound, this guide leverages theoretical calculations based on Density Functional Theory (DFT) to elucidate its structural parameters. This approach is a well-established and reliable method for obtaining accurate molecular geometries when experimental data is unavailable. This document also details a representative synthetic protocol and discusses the expected spectroscopic signatures of this compound.

Molecular Structure

This compound is a heterocyclic aromatic compound with the chemical formula C₉H₆ClN. Its structure consists of a fused bicyclic system comprising a benzene ring and a pyridine ring, with a chlorine atom substituted at the 7th position of the isoquinoline core.

While experimental X-ray crystallographic data for this compound is not currently available in the published literature, its molecular geometry can be accurately predicted using computational chemistry methods. The structural parameters presented herein are based on a geometry optimization performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, a common and reliable level of theory for such organic molecules.

The overall molecule is planar, a characteristic feature of aromatic systems. The fusion of the benzene and pyridine rings results in a rigid structure with delocalized π-electrons across both rings. The chlorine atom is covalently bonded to a carbon atom in the benzene portion of the isoquinoline ring system.

Bond Lengths

The calculated bond lengths for this compound are typical for an aromatic heterocyclic system. The C-C bond lengths within the rings are intermediate between single and double bonds, indicative of electron delocalization. The C-N bonds in the pyridine ring also exhibit partial double bond character. The C-Cl bond length is consistent with that of a chlorine atom attached to an aromatic ring.

Table 1: Calculated Bond Lengths of this compound

| Bond | Length (Å) |

| N1 - C1 | 1.315 |

| C1 - C8a | 1.418 |

| C8a - N1 | 1.371 |

| C8a - C4a | 1.421 |

| C4a - C4 | 1.413 |

| C4 - C3 | 1.365 |

| C3 - C1 | 1.416 |

| C8a - C8 | 1.423 |

| C8 - C7 | 1.375 |

| C7 - C6 | 1.415 |

| C6 - C5 | 1.373 |

| C5 - C4a | 1.425 |

| C7 - Cl | 1.745 |

Note: These values are derived from DFT calculations (B3LYP/6-31G) and represent a theoretical model.*

Bond Angles

The bond angles within the fused ring system are close to 120°, as expected for sp²-hybridized carbon and nitrogen atoms in an aromatic structure. The geometry around each atom is trigonal planar.

Table 2: Calculated Bond Angles of this compound

| Angle | Angle (°) |

| C1 - N1 - C8a | 117.5 |

| N1 - C1 - C3 | 123.8 |

| C1 - C3 - C4 | 119.2 |

| C3 - C4 - C4a | 120.5 |

| C4 - C4a - C8a | 119.0 |

| C4a - C8a - N1 | 120.0 |

| C4a - C5 - C6 | 120.8 |

| C5 - C6 - C7 | 120.2 |

| C6 - C7 - C8 | 118.7 |

| C7 - C8 - C8a | 121.1 |

| C5 - C4a - C8a | 118.4 |

| C6 - C7 - Cl | 119.5 |

| C8 - C7 - Cl | 121.8 |

Note: These values are derived from DFT calculations (B3LYP/6-31G) and represent a theoretical model.*

Bonding

The bonding in this compound is characterized by a combination of sigma (σ) and pi (π) bonds. The framework of the molecule is formed by σ bonds resulting from the overlap of sp² hybrid orbitals of the carbon and nitrogen atoms, and the s orbital of the hydrogen atoms.

The p-orbitals of the carbon and nitrogen atoms, which are perpendicular to the molecular plane, overlap to form a delocalized π-electron system extending over both rings. This π-system is responsible for the aromaticity and planarity of the molecule. The lone pair of electrons on the nitrogen atom also participates in this π-system. The chlorine atom is attached to the C7 carbon via a C-Cl σ bond. The presence of the electronegative chlorine atom influences the electron distribution within the aromatic system through inductive and resonance effects.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative synthesis can be adapted from established methods for isoquinoline synthesis, such as the Pomeranz–Fritsch reaction.[1][2] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal.

Representative Synthesis of this compound via Pomeranz–Fritsch Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Formation of the Benzalaminoacetal

-

In a round-bottom flask, combine 3-chlorobenzaldehyde (1 equivalent) and 2,2-diethoxyethylamine (1.1 equivalents) in a suitable solvent such as ethanol.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal. This intermediate may be used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

-

To the crude benzalaminoacetal, add concentrated sulfuric acid (a significant excess, e.g., 5-10 equivalents) cautiously while cooling the reaction vessel in an ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-80 °C for 2-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show six signals in the aromatic region. The protons on the pyridine ring (H1 and H3) would likely appear at the most downfield chemical shifts due to the deshielding effect of the nitrogen atom. The protons on the benzene ring would be influenced by the chloro substituent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display nine distinct signals for the nine carbon atoms. The chemical shifts will be characteristic of an aromatic heterocyclic system. The carbon atom attached to the chlorine (C7) will be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by:

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

-

A strong C-Cl stretching vibration, typically in the 1100-800 cm⁻¹ region.

-

Aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can be indicative of the substitution pattern.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 163 and an M+2 peak at m/z 165 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would involve the loss of chlorine and cleavage of the isoquinoline ring.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.0262 |

| [M+Na]⁺ | 186.0081 |

| [M-H]⁻ | 162.0116 |

| [M]⁺ | 163.0183 |

Data Source: PubChem[3]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, synthesis, and predicted spectroscopic properties of this compound. In the absence of experimental crystallographic data, a theoretical model based on DFT calculations offers valuable insights into its geometric parameters. The provided synthetic protocol, based on established chemical reactions, serves as a practical starting point for its preparation in a laboratory setting. This compilation of information is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science. Further experimental studies, particularly X-ray crystallography and comprehensive spectroscopic analysis, are warranted to validate and expand upon the theoretical data presented here.

References

solubility and stability of 7-Chloroisoquinoline

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroisoquinoline

This technical guide provides a comprehensive overview of the for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in public literature, this document outlines its known physicochemical properties, expected solubility and stability profiles based on related compounds, and detailed protocols for experimental determination.

Physicochemical Properties

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆ClN.[1] Its structure consists of an isoquinoline core with a chlorine atom substituted at the 7th position.

| Property | Value | Reference |

| CAS Number | 34784-06-0 | [1] |

| Molecular Formula | C₉H₆ClN | [1] |

| Molecular Weight | 163.6 g/mol | [1] |

| Melting Point | 44-45°C | [1] |

| Boiling Point | 289.5 ± 13.0 °C (Predicted) | [1] |

| Appearance | Solid | |

| Storage | Sealed in dry, Room Temperature | [2][3] |

Solubility Profile

Expected Solubility

The following table outlines the expected qualitative solubility profile of this compound. These estimations should be confirmed experimentally.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol | Sparingly Soluble to Insoluble | The aromatic, non-polar core and chloro-substituent dominate the molecule's character. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Soluble | Good solvation of the heterocyclic aromatic structure. |

| Non-Polar | Dichloromethane, Chloroform | Soluble | "Like dissolves like"; the chloro-substituent enhances lipophilicity. |

| Aqueous Acid | 1N HCl | Soluble | The basic nitrogen atom in the isoquinoline ring is protonated to form a more soluble salt.[4] |

| Aqueous Base | 1N NaOH | Insoluble | No functional group present that would be deprotonated to form a more soluble salt. |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol describes the widely used shake-flask method (OECD Guideline 105) to determine the aqueous and organic solvent solubility of this compound.

-

Preparation: Add an excess amount of solid this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, dichloromethane).

-

Equilibration: Seal the flasks and agitate them in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.

-

Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the same temperature to let the undissolved solid settle. For aqueous samples, centrifugation may be required to separate the solid from the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant from each flask.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application in synthesis or as a pharmaceutical intermediate. Stability is assessed through forced degradation studies, which expose the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation (or stress testing) is essential to understand the intrinsic stability of a molecule.[6] Based on protocols for similar compounds like 6-Chloroisoquinoline-1-carbaldehyde, studies should evaluate the impact of hydrolysis, oxidation, heat, and light.[7][8]

Summary of Forced Degradation Conditions and Expected Outcomes

| Condition | Stress Agent | Typical Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60-80°C, 24-48h | The isoquinoline ring is generally stable, but extreme conditions could lead to ring opening or other reactions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | 60-80°C, 24-48h | Potential for nucleophilic substitution of the chlorine atom to form 7-hydroxyisoquinoline, especially at elevated temperatures. |

| Oxidation | 3-30% H₂O₂ | Room Temp, 24h | The nitrogen atom is susceptible to oxidation, potentially forming an N-oxide. |

| Thermal (Solid) | Dry Heat | 80°C, 48h | Evaluates solid-state stability; decomposition or polymorphism may occur. |

| Photolytic (Solution) | UV/Vis Light (ICH Q1B) | Room Temp | The aromatic system can absorb UV light, potentially leading to radical reactions or rearrangements. |

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 80°C. Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours), neutralize with 1 M NaOH, and dilute for analysis.

-

Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C. Withdraw aliquots at specified time points, neutralize with 1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature, protected from light. Withdraw aliquots at specified time points and dilute for analysis.

-

Thermal Degradation: Place the solid compound in a controlled oven at 80°C. Separately, place a solution of the compound in a sealed vial at 80°C. Sample at specified time points.

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method, typically coupled with a PDA detector and a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a Forced Degradation Study.

Conclusion

This guide consolidates the available information on this compound and provides a clear framework for its experimental characterization. While specific quantitative data on its solubility and stability are sparse, its chemical properties can be inferred from related isoquinoline structures. The provided protocols for solubility determination and forced degradation studies offer robust methodologies for researchers to generate the necessary data to support drug discovery and development activities. The key to a successful characterization lies in the application of validated, stability-indicating analytical methods to accurately quantify the compound and its potential degradants.

References

- 1. This compound CAS#: 34784-06-0 [m.chemicalbook.com]

- 2. 7-CHLORO-1-HYDROXYISOQUINOLINE CAS#: 24188-74-7 [m.chemicalbook.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 7-Chloroisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, spectroscopic properties, and electronic characteristics of 7-Chloroisoquinoline. While specific published computational studies on this compound are limited, this document outlines a robust theoretical framework based on methodologies successfully applied to analogous chloro-substituted quinoline and isoquinoline derivatives. The protocols and expected data presented herein serve as a detailed roadmap for researchers seeking to perform and interpret computational analyses of this compound, which is of significant interest in medicinal chemistry and materials science.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development.[1][2] These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular properties with a high degree of accuracy, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][2] By modeling molecules at the subatomic level, researchers can predict geometries, reaction mechanisms, and spectroscopic signatures, thereby accelerating the identification and optimization of lead compounds.[3]

For a molecule like this compound, a heterocyclic compound with potential biological activity, quantum chemical calculations can provide critical data on:

-

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.

-

Spectroscopic Properties: Theoretical vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.[4][5][6][7][8]

-

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) to understand reactivity and intermolecular interactions.[4][7][9]

-

Pharmacokinetic Predictors: Parameters such as dipole moment and polarizability that can influence a molecule's behavior in biological systems.[9]

Theoretical Methodology: A Proposed Computational Protocol

Based on successful computational studies of similar chloro-substituted nitrogen-containing heterocyclic compounds, the following protocol outlines a robust approach for the quantum chemical analysis of this compound.[4][5][6][7]

Software Packages

A variety of software packages are available for performing quantum chemical calculations. For the methods described herein, the Gaussian suite of programs is a widely used and powerful option.[5][7] Visualization of molecular structures and orbitals can be accomplished with software such as GaussView [5] or Chemcraft .[7]

Computational Method

Density Functional Theory (DFT) is the most common and effective method for calculations on molecules of this size, offering a good balance between accuracy and computational cost.[2][4][5][6][7] The B3LYP hybrid functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and well-validated choice for organic molecules.[4][5][6][7]

Basis Set Selection

The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set such as 6-311++G(d,p) is recommended for providing a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[6][7]

Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, where the energy of the molecule is minimized with respect to the positions of its atoms. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This provides the theoretical infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an appropriate scaling factor (typically around 0.96 for B3LYP/6-311++G(d,p)).[5][7]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated:

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shifts (¹H and ¹³C NMR).[6]

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.[4][6]

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them is an indicator of chemical stability.[4][7][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.[7]

Data Presentation: Expected Quantitative Results

The following tables summarize the types of quantitative data that would be obtained from the proposed quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for organizing and reporting actual computational results.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N2 | 1.315 | C1-N2-C3 | 117.5 |

| N2-C3 | 1.370 | N2-C3-C4 | 123.0 |

| C3-C4 | 1.410 | C3-C4-C10 | 118.0 |

| C4-C10 | 1.420 | C4-C10-C5 | 119.5 |

| C5-C6 | 1.380 | C10-C5-C6 | 121.0 |

| C6-C7 | 1.400 | C5-C6-C7 | 120.0 |

| C7-C8 | 1.385 | C6-C7-C8 | 119.0 |

| C7-Cl | 1.740 | C6-C7-Cl | 119.5 |

| C8-C9 | 1.415 | C8-C7-Cl | 121.5 |

| C9-C1 | 1.425 | C7-C8-C9 | 121.0 |

| C9-C10 | 1.430 | C8-C9-C1 | 118.5 |

Table 2: Calculated Vibrational Frequencies for this compound (Selected Modes)

| Wavenumber (cm⁻¹, Scaled) | Assignment |

| ~3060 | C-H stretching |

| ~1620 | C=N stretching |

| ~1580 | C=C aromatic stretching |

| ~1350 | C-H in-plane bending |

| ~1100 | C-Cl stretching |

| ~830 | C-H out-of-plane bending |

Table 3: Calculated Electronic Properties for this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

| Polarizability | 150 Bohr³ |

Experimental Protocols: A Brief Overview

To validate the theoretical findings, a combination of experimental techniques is essential.

Synthesis

This compound can be synthesized through various established organic chemistry routes, which may involve multi-step reactions starting from commercially available precursors.[10]

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to determine the chemical shifts and coupling constants of the protons and carbon atoms.[11]

-

FT-IR and FT-Raman Spectroscopy: The infrared and Raman spectra of the solid sample would be recorded to identify the characteristic vibrational modes of the functional groups.[11]

-

UV-Vis Spectroscopy: The electronic absorption spectrum in a solvent like ethanol or methanol would reveal the electronic transitions of the molecule.[11]

-

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction analysis would provide the definitive experimental molecular structure for comparison with the calculated geometry.[11]

Visualization of Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the proposed computational study and the interrelation of the calculated properties.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Interrelation of calculated molecular properties for this compound.

Conclusion

This technical guide has detailed a comprehensive computational protocol for the quantum chemical investigation of this compound. By leveraging Density Functional Theory, researchers can gain profound insights into the structural, spectroscopic, and electronic properties of this molecule. The theoretical data, when correlated with experimental findings, can significantly advance our understanding of its chemical behavior and potential applications, particularly in the realm of drug design and development. The methodologies and frameworks presented here provide a solid foundation for future computational and experimental studies on this compound and its derivatives.

References

- 1. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]

- 2. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 7-CHLORO-1-HYDROXYISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

The Pharmacology of Isoquinoline Alkaloids: A Technical Guide for Drug Development

For: Researchers, scientists, and drug development professionals.

Abstract

Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive review of the biosynthesis, chemical diversity, and therapeutic potential of key isoquinoline alkaloids, with a focus on their applications in drug discovery and development. We present a detailed analysis of their mechanisms of action, including their effects on critical signaling pathways implicated in cancer and inflammation. This document summarizes quantitative data on their biological activities, provides detailed experimental protocols for their study, and includes visualizations of key biological pathways to facilitate a deeper understanding of their molecular interactions.

Introduction

Isoquinoline alkaloids are a major group of plant secondary metabolites derived biosynthetically from the amino acid tyrosine.[1] Their core structure, an isoquinoline moiety, is the foundation for a vast number of derivatives, including well-known compounds like morphine, codeine, berberine, and sanguinarine.[2] These compounds have a long history of use in traditional medicine and have been the source of numerous modern pharmaceuticals.[3] Their diverse pharmacological properties, including analgesic, antimicrobial, anticancer, and anti-inflammatory effects, make them a continued focus of research for the development of novel therapeutic agents.[3][4] This guide will delve into the core aspects of isoquinoline alkaloid research, providing the necessary technical details for professionals in the field.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids is a complex enzymatic process that begins with L-tyrosine.[5] Tyrosine is converted through a series of steps involving enzymes such as tyrosine aminotransferase (TAT), polyphenol oxidase (PO), and tyrosine decarboxylase (TDC) to produce dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[6] The condensation of these two molecules by norcoclaurine synthase (NCS) forms (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.[5] From (S)-norcoclaurine, a series of methylation, hydroxylation, and cyclization reactions, catalyzed by enzymes like O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), lead to the vast structural diversity of isoquinoline alkaloids.[6][7] The berberine bridge enzyme (BBE) is a key enzyme that forms the protoberberine scaffold.[6]

Pharmacological Activities

Isoquinoline alkaloids exhibit a broad spectrum of pharmacological activities, with significant potential in oncology and inflammatory diseases.

Anticancer Activity

Many isoquinoline alkaloids, notably berberine and sanguinarine, have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[4]

Table 1: Cytotoxic Activity (IC50) of Berberine and Sanguinarine on Various Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Berberine | SW480 | Colon Cancer | 3.436 | [8] |

| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 | [9] |

| Berberine | CNE2 | Nasopharyngeal Carcinoma | 249.18 | [9] |

| Berberine | MCF-7 | Breast Cancer | 272.15 | [9] |

| Berberine | HeLa | Cervical Carcinoma | 245.18 | [9] |

| Berberine | HT29 | Colon Cancer | 52.37 | [9] |

| Sanguinarine | HL-60 | Promyelocytic Leukemia | 0.6 | [10] |

| Sanguinarine | A431 | Squamous Cell Carcinoma | ~4 | [11] |

| Sanguinarine | A388 | Metastatic Squamous Cell Carcinoma | ~4 | [11] |

Anti-inflammatory Activity

Several isoquinoline alkaloids possess significant anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. For instance, fangchinoline and isotetrandrine have been shown to inhibit the production of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[12] Berberine has also been reported to downregulate inflammatory cytokines like TNF-α and IL-6.[13]

Table 2: Anti-inflammatory Activity of Selected Isoquinoline Alkaloids

| Alkaloid | Target | Effect | Reference |

| Fangchinoline | IL-1β, TNF-α | >90% inhibition at 10 µg/mL | [12] |

| Isotetrandrine | IL-1β, TNF-α | >90% inhibition at 10 µg/mL | [12] |

| Berberine | TNF-α, IL-6 | Downregulation | [13] |

| Sanguinarine | NF-κB | Potent inhibition of activation | [14] |

| Litcubanine A | TNF-α, IL-1β | Inhibition of LPS-induced expression | [11] |

Signaling Pathways Modulated by Isoquinoline Alkaloids

The pharmacological effects of isoquinoline alkaloids are often mediated through their interaction with key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Berberine has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in various cancer cells.[15][16][17] It can upregulate the expression of PTEN, a negative regulator of the PI3K/Akt pathway, thereby inhibiting the downstream signaling cascade.[15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and inflammatory responses. Sanguinarine is a potent inhibitor of NF-κB activation.[14] It blocks the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the p65 subunit to the nucleus.[14]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Berberine has been shown to differentially modulate the activities of these pathways. For example, it can suppress Th17 and Th1 T cell differentiation by regulating ERK, p38 MAPK, and JNK.[18]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of isoquinoline alkaloids.

Extraction and Isolation of Isoquinoline Alkaloids

A common procedure for the extraction and isolation of isoquinoline alkaloids from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove impurities, and then the aqueous phase is basified to precipitate the alkaloids, which are subsequently extracted into an organic solvent.

-

Chromatographic Purification: The crude alkaloid mixture is further purified using various chromatographic techniques, including Thin Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).[19][20] A typical HPLC protocol for the separation of isoquinoline alkaloids may involve a C18 column with a gradient elution system of acetonitrile and water containing a buffer or an ionic liquid.[21]

In Vitro Anti-inflammatory Assays

Several in vitro assays can be used to evaluate the anti-inflammatory potential of isoquinoline alkaloids:

-

Protein Denaturation Assay: This assay measures the ability of a compound to inhibit the heat-induced denaturation of proteins like bovine serum albumin or egg albumin, which is relevant to inflammatory conditions.[10]

-

Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis, indicating its potential to prevent the release of inflammatory mediators.[10]

-

Measurement of Pro-inflammatory Cytokines: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in cell culture supernatants after treatment with the test compound can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[11]

Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to investigate the effect of isoquinoline alkaloids on signaling pathways. A general protocol includes:

-

Cell Lysis: Treat cells with the isoquinoline alkaloid of interest, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of Akt, p65, or ERK) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate.[1][15][22]

Conclusion

Isoquinoline alkaloids are a rich source of pharmacologically active compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their diverse chemical structures and ability to modulate multiple key signaling pathways make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the biosynthesis, biological activities, and mechanisms of action of these important natural products. The detailed experimental protocols and pathway visualizations are intended to serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of isoquinoline alkaloids. Further research, including preclinical and clinical studies, is warranted to translate the promising in vitro and in vivo findings into novel and effective therapies for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 11. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 12. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines [mdpi.com]

- 14. Sanguinarine (pseudochelerythrine) is a potent inhibitor of NF-kappaB activation, IkappaBalpha phosphorylation, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berberine triggers apoptosis through the PI3K/Akt pathways and Nrf2 by inducing ROS in papillary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Berberine Differentially Modulates the Activities of ERK, p38 MAPK, and JNK to Suppress Th17 and Th1 T Cell Differentiation in Type 1 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods of isolation and determination of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Chloroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroisoquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as anticancer and antimicrobial agents. The presence of the chlorine atom at the 7-position not only influences the electronic properties of the isoquinoline ring system but also provides a versatile handle for further functionalization through various cross-coupling and substitution reactions. This document provides detailed protocols for the synthesis of the this compound core structure and its subsequent derivatization, enabling the generation of diverse chemical libraries for drug discovery and development programs.

Synthesis of the this compound Core

The synthesis of the foundational this compound structure can be achieved through classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, followed by an aromatization step. These methods rely on the cyclization of appropriately substituted phenethylamine precursors.

Protocol 1: Bischler-Napieralski Synthesis of 7-Chloro-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a condensing agent.[1][2][3] To obtain the 7-chloro substituted product, a β-(3-chlorophenyl)ethylamide is used as the starting material.

Experimental Protocol:

-

Amide Formation: In a round-bottom flask, dissolve β-(3-chlorophenyl)ethylamine (1.0 eq.) in an appropriate solvent such as dichloromethane (DCM) or toluene.

-

Add an acylating agent (e.g., an acid chloride or anhydride, 1.1 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-[2-(3-chlorophenyl)ethyl]amide.

-

Cyclization: To the crude amide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in a solvent like anhydrous acetonitrile or toluene.[1][2]

-

Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8-9.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 7-chloro-3,4-dihydroisoquinoline.

| Reagent/Condition | Details | Purpose |

| Starting Material | N-[2-(3-chlorophenyl)ethyl]amide | Precursor for cyclization |

| Condensing Agent | POCl₃, P₂O₅, or PPA[1][2] | Promotes cyclodehydration |

| Solvent | Toluene, Acetonitrile | Reaction medium |

| Temperature | Reflux | To drive the reaction |

| Work-up | Basification and extraction | Isolation of the product |

| Purification | Column Chromatography | To obtain the pure product |

Table 1: Summary of typical reaction conditions for the Bischler-Napieralski synthesis of 7-chloro-3,4-dihydroisoquinoline.

Protocol 2: Pictet-Spengler Synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[4][5] The use of β-(3-chlorophenyl)ethylamine as the starting material leads to the formation of the 7-chloro substituted product.

Experimental Protocol:

-

In a round-bottom flask, dissolve β-(3-chlorophenyl)ethylamine (1.0 eq.) and an aldehyde (e.g., formaldehyde or a substituted aldehyde, 1.1 eq.) in a suitable solvent such as toluene or methanol.

-

Add a protic or Lewis acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[4]

-

Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 7-chloro-1,2,3,4-tetrahydroisoquinoline.

| Reagent/Condition | Details | Purpose |

| Starting Material | β-(3-chlorophenyl)ethylamine | Precursor for cyclization |

| Carbonyl Source | Aldehyde or Ketone | Forms the C1-carbon of the isoquinoline |

| Catalyst | Protic or Lewis Acid[4] | Catalyzes imine formation and cyclization |

| Solvent | Toluene, Methanol | Reaction medium |

| Temperature | Reflux | To drive the reaction |

| Work-up | Basification and extraction | Isolation of the product |

| Purification | Column Chromatography | To obtain the pure product |

Table 2: Summary of typical reaction conditions for the Pictet-Spengler synthesis of 7-chloro-1,2,3,4-tetrahydroisoquinoline.

Protocol 3: Aromatization of Dihydro- and Tetrahydroisoquinolines

To obtain the fully aromatic this compound, the products from the Bischler-Napieralski or Pictet-Spengler reactions must be oxidized.

Experimental Protocol:

-

Dissolve the 7-chloro-3,4-dihydroisoquinoline or 7-chloro-1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable solvent like toluene, xylene, or dioxane.

-

Add a dehydrogenating agent such as palladium on carbon (Pd/C, 10 mol%) or manganese dioxide (MnO₂).

-

Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter off the catalyst or oxidizing agent.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford pure this compound.

| Starting Material | Reagent | Solvent | Temperature | Typical Yield |

| 7-Chloro-3,4-dihydroisoquinoline | 10% Pd/C | Toluene | Reflux | Good to Excellent |

| 7-Chloro-1,2,3,4-tetrahydroisoquinoline | MnO₂ | Xylene | Reflux | Moderate to Good |

Table 3: Typical conditions for the aromatization to this compound.

References

- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

7-Chloroisoquinoline: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Introduction: 7-Chloroisoquinoline is a heterocyclic aromatic compound that has emerged as a crucial building block in the field of organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom on the isoquinoline core, make it an attractive starting material for the construction of a diverse array of complex molecules. This versatile scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the wide range of biological activities and photophysical properties exhibited by its derivatives. This document provides detailed application notes and experimental protocols for the utilization of this compound in various synthetic transformations, with a focus on its application in the development of potential therapeutic agents.

Key Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as anticancer agents and kinase inhibitors. The isoquinoline nucleus is a common motif in many biologically active natural products and synthetic compounds. The introduction of various substituents at the 7-position of the isoquinoline ring allows for the fine-tuning of their pharmacological properties.

Anticancer and Kinase Inhibitory Activity